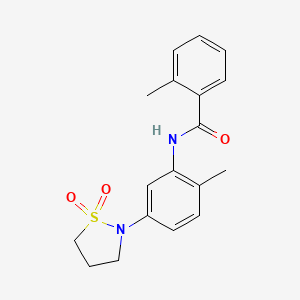

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-6-3-4-7-16(13)18(21)19-17-12-15(9-8-14(17)2)20-10-5-11-24(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGSAPIMRWDJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline under basic conditions to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structural Similarities : Contains a thiazole ring and benzamide group.

- Key Differences : Replaces the isothiazolidine dioxide with a thiazole ring and includes halogen substituents (Cl, F).

- Fluorine and chlorine substituents enhance electronegativity and metabolic stability.

- Biological Relevance : The compound inhibits PFOR enzyme activity via amide conjugation, suggesting that the target compound may share similar enzyme-targeting mechanisms .

(b) 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide ()

- Structural Similarities : Features a benzimidazole-isoxazole hybrid linked via an amide.

- Key Differences : Lacks the sulfone group but includes a methylated benzimidazole.

- Spectroscopic Comparison :

(c) N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides ()

- Structural Similarities : Shares a benzamide core and methyl-substituted benzimidazole.

- Key Differences : Incorporates hydrazide linkages and benzylidene substituents.

- Synthetic Pathways : Prepared via condensation of hydrazides with benzaldehydes, differing from the target compound’s likely coupling-based synthesis .

Compounds with Sulfonamide/Sulfone Groups

(a) N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides ()

- Structural Similarities : Contains a sulfonamide group and methyl-substituted aromatic rings.

- Key Differences : Uses a sulfonyl hydrazinecarboximidamide scaffold instead of a cyclic sulfonamide.

- Functional Impact : The alkylthio and chloro groups may enhance hydrophobic interactions, while the sulfone group in the target compound could improve aqueous solubility .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Table 2: Spectroscopic Data Comparison

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide is a synthetic compound that has garnered interest due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant research findings.

Compound Overview

- Chemical Structure : The compound features a dioxidoisothiazolidine moiety, which is linked to a 2-methylphenyl group and a 2-methylbenzamide group. This unique structure may contribute to its biological properties.

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

The primary target for this compound appears to be Cyclin-dependent kinase 2 (CDK2) . This enzyme is crucial for the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, preventing cell proliferation and potentially inducing apoptosis in cancer cells.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells A549 and HCC827 .

Table 1: Summary of Antitumor Activity in Related Compounds

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | High |

| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate |

| This compound | TBD | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to determine specific IC50 values for the target compound.

Cytotoxicity Studies

In vitro studies have shown that while many antitumor compounds exhibit selective toxicity towards cancer cells, they may also affect normal cells. For example, compounds tested against the MRC-5 human lung fibroblast cell line demonstrated varying degrees of cytotoxicity, raising concerns about potential side effects in therapeutic applications .

Q & A

Q. Analytical Validation :

- NMR Spectroscopy (¹H/¹³C): Confirms structural integrity by verifying proton environments and carbon backbone.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z 356.4).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .

How does the dioxidoisothiazolidin moiety influence the compound's interaction with biological targets?

Advanced

The dioxidoisothiazolidin group enhances target binding through:

- Hydrogen Bonding : Sulfone oxygen atoms act as hydrogen bond acceptors with kinase active sites (e.g., Pim-1 kinase).

- Conformational Rigidity : The saturated five-membered ring restricts rotational freedom, improving binding specificity.

- Electrostatic Interactions : The sulfone group’s polarity stabilizes interactions with charged residues (e.g., lysine or arginine in ATP-binding pockets) .

Methodological Insight :

Use molecular docking (e.g., AutoDock Vina) to model interactions and validate via surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) .

What strategies are recommended for addressing discrepancies in cytotoxicity data between in vitro and cell-based assays?

Advanced

Common Contradictions :

- In vitro enzyme inhibition may not correlate with cell viability assays due to poor membrane permeability or off-target effects.

Q. Resolution Strategies :

Permeability Assessment : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion.

Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation.

Orthogonal Assays : Validate cytotoxicity via multiple methods (e.g., MTT, ATP-luminescence, apoptosis markers like caspase-3 activation) .

How can structure-activity relationship (SAR) studies be designed to optimize inhibitory effects on kinase targets?

Advanced

Key Modifications :

- Substituent Variation : Compare methyl (current compound) vs. methoxy or nitro groups on the benzamide ring (Table 1).

- Ring Modifications : Replace dioxidoisothiazolidin with piperazine or morpholine to assess rigidity/electronic effects.

Q. Table 1: SAR of Analogous Compounds

| Substituent (R) | Kinase IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| -CH3 (current) | 12 ± 2.1 (Pim-1) | 8.5 (pH 7.4) |

| -OCH3 | 45 ± 5.3 | 15.2 |

| -NO2 | 8 ± 1.8 | 3.1 |

Q. Methodology :

- Synthesize derivatives via parallel chemistry.

- Screen against kinase panels (e.g., Eurofins KinaseProfiler) and use QSAR modeling to predict activity .

What computational approaches are suitable for modeling the compound's binding to Pim kinases?

Q. Advanced

Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses in ATP-binding pockets. Focus on key residues (e.g., Glu121 in Pim-1).

Molecular Dynamics (MD) Simulations : Simulate 100 ns trajectories to assess binding stability (RMSD < 2 Å).

Free Energy Calculations : MM-GBSA estimates binding free energy (ΔG).

Q. Validation :

- Mutagenesis Studies : Replace key residues (e.g., K67A) to disrupt binding.

- SPR/Biacore : Measure real-time binding kinetics .

What in vitro assays are typically employed to evaluate the compound's biological activity?

Q. Basic

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™ for Pim-1).

- Cytotoxicity : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MDA-MB-231).

- Apoptosis Detection : Annexin V/PI staining via flow cytometry.

- Target Engagement : Cellular thermal shift assay (CETSA) to confirm target binding .

What are the key physicochemical properties relevant to its solubility and stability?

Basic

Critical Properties :

- Solubility : ≤10 µg/mL in aqueous buffer (pH 7.4); improves with DMSO (≥50 mg/mL).

- LogP : ~2.8 (predicted via ChemAxon), indicating moderate lipophilicity.

- Stability : Degrades <10% in PBS (pH 7.4) over 24 hours but unstable in acidic conditions (pH <5).

Q. Methodology :

- HPLC-UV : Monitor degradation products under stress conditions (heat, light).

- DSC/TGA : Assess thermal stability (decomposition >200°C) .

How can researchers resolve low reproducibility in crystallographic data for this compound?

Advanced

Common Issues :

- Polymorphism or disordered solvent molecules in crystal lattices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.